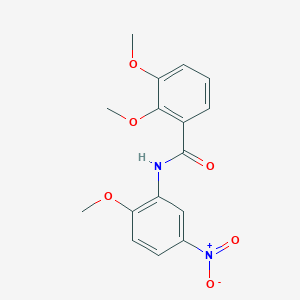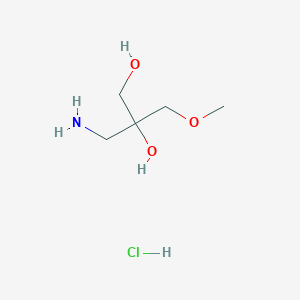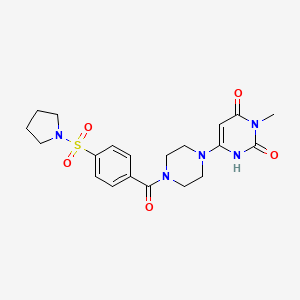
ethyl 4-chlorobutanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethyl 4-chlorobutanimidate can be synthesized through the condensation of ethyl 4-oxobutanoate with glycinamide hydrochloride . This reaction forms the basis of a one-pot industrial method for the preparation of tetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-dione . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the condensation process.
Chemical Reactions Analysis
Ethyl 4-chlorobutanimidate undergoes various types of chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a nucleophile can lead to the formation of substituted imidates .
Scientific Research Applications
Ethyl 4-chlorobutanimidate is utilized in scientific research for its diverse properties. It finds applications in organic synthesis, where it is used as a building block for the synthesis of more complex molecules. In pharmaceutical development, it is used to create compounds with potential therapeutic effects. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobutanimidate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it attacks electrophilic centers to form new bonds . The specific pathways and targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Ethyl 4-chlorobutanimidate can be compared with other similar compounds such as this compound hydrochloride. While both compounds share similar structures, the hydrochloride form has different physical and chemical properties due to the presence of the hydrochloride group. Other similar compounds include various substituted imidates, which have different substituents on the imidate group .
Properties
IUPAC Name |
ethyl 4-chlorobutanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFICYZPRJIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)



![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2677640.png)




![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2677646.png)


![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2677651.png)
